molecular formula C13H14N2OS B1487110 6-(3,5-dimethylphenyl)-2-(methylthio)pyrimidin-4(3H)-one CAS No. 2098095-87-3

6-(3,5-dimethylphenyl)-2-(methylthio)pyrimidin-4(3H)-one

Cat. No.: B1487110
CAS No.: 2098095-87-3
M. Wt: 246.33 g/mol
InChI Key: SXPFMYBLSLKHDR-UHFFFAOYSA-N
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Description

6-(3,5-Dimethylphenyl)-2-(methylthio)pyrimidin-4(3H)-one is a chemical compound based on the pyrimidinone scaffold, a structure of significant interest in medicinal chemistry and drug discovery. The pyrimidinone core is a privileged structure in pharmacology due to its resemblance to natural heterocyclic bases, allowing it to interact with a variety of enzymatic targets . Pyrimidin-4(3H)-one derivatives, particularly those with specific substitutions at the 2- and 6- positions, have been extensively investigated for their diverse biological potentials. These compounds are recognized as key scaffolds for developing inhibitors of various kinases . For instance, structurally related 2-substituted pyrimidin-4-ones have been designed and synthesized as potent and selective inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a serine/threonine protein kinase that is a crucial therapeutic target for neurodegenerative disorders, diabetes, and cancer . Furthermore, such derivatives have been explored for their antidepressant activity, linked to the inhibition of GSK-3β and interaction with serotonergic pathways . The specific 3,5-dimethylphenyl substituent at the 6-position of the pyrimidinone ring is a notable feature that may influence the compound's physicochemical properties and biological interactions. This aromatic group can potentially enhance binding affinity to specific targets. Meanwhile, the (methylthio) group at the 2-position is a common and versatile functional group in medicinal chemistry that can be further modified to optimize potency and pharmacokinetic properties. Compounds within this class have demonstrated a wide spectrum of other research applications, including antitumor, antimicrobial, and antiviral activities . The pyrimidine nucleus is a fundamental component of several clinically used drugs, including antiviral and anticancer agents, underscoring the research value of this chemical class . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(3,5-dimethylphenyl)-2-methylsulfanyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS/c1-8-4-9(2)6-10(5-8)11-7-12(16)15-13(14-11)17-3/h4-7H,1-3H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXPFMYBLSLKHDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=CC(=O)NC(=N2)SC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(3,5-Dimethylphenyl)-2-(methylthio)pyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including a methylthio group and a dimethylphenyl substituent, which may influence its interactions with biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C14H16N2OSC_{14}H_{16}N_{2}OS. The presence of heteroatoms and functional groups such as sulfur and nitrogen suggests potential reactivity and biological activity.

Biological Activity Overview

Research indicates that compounds related to the thieno[3,2-d]pyrimidine class, including this compound, exhibit a variety of biological activities:

  • Antimicrobial Activity : Studies have shown that similar compounds possess significant antibacterial and antimycobacterial properties. For example, derivatives of thienopyrimidinones have been tested against various strains of bacteria, including Gram-positive and Gram-negative organisms, demonstrating promising results in inhibiting microbial growth .
  • Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways. Preliminary studies suggest that it may interact with specific receptors involved in inflammatory responses, potentially offering therapeutic benefits for conditions such as asthma or chronic obstructive pulmonary disease (COPD).
  • Antiviral Potential : Some derivatives of pyrimidine compounds have shown activity against viral targets, indicating that this compound may also hold promise in antiviral applications .

The biological activity of this compound is likely mediated through its interaction with various biological targets. Molecular docking studies suggest that the compound may bind to enzymes or receptors critical for disease processes. Understanding these interactions is crucial for optimizing its therapeutic potential.

Case Studies and Research Findings

  • Antimicrobial Efficacy : In vitro assays have demonstrated the effectiveness of related thienopyrimidine compounds against strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) were determined, showing significant potency compared to standard antibiotics .
  • In Silico Studies : Computational modeling has provided insights into the binding affinities of the compound to target proteins. These studies help predict the efficacy and safety profile of the compound in clinical settings .
  • Toxicity Assessments : Toxicity evaluations using hemolytic assays indicate that certain derivatives maintain a favorable safety profile up to specified concentration levels, suggesting potential for further development in pharmaceutical applications .

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant inhibition against Gram-positive and Gram-negative bacteria
Anti-inflammatoryModulation of inflammatory pathways
AntiviralPotential activity against viral targets

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Research indicates that pyrimidine derivatives, including 6-(3,5-dimethylphenyl)-2-(methylthio)pyrimidin-4(3H)-one, exhibit anticancer properties. A study demonstrated that compounds with similar structures can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth and survival. The methylthio group enhances the lipophilicity of the compound, potentially improving its bioavailability and therapeutic efficacy against various cancer types .

2. Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. Studies have shown that pyrimidine derivatives can possess antibacterial and antifungal properties. The presence of the methylthio group may contribute to this activity by interfering with microbial metabolic processes .

Agricultural Applications

1. Pesticide Development
The compound's structural characteristics make it a candidate for developing novel pesticides. Research has indicated that similar pyrimidine derivatives can act as effective herbicides or fungicides by disrupting essential biological processes in target pests and pathogens .

2. Plant Growth Regulators
There is potential for utilizing this compound as a plant growth regulator. Compounds that modulate plant hormone activity can enhance growth rates and yield in various crops, making them valuable in sustainable agriculture practices .

Material Science

1. Polymer Chemistry
In material science, this compound can be explored as a building block for synthesizing advanced polymers. Its unique chemical structure may impart desirable properties such as thermal stability and chemical resistance to the resulting materials .

Case Studies

Study Focus Findings
Study on Anticancer ActivityEvaluated the efficacy of pyrimidine derivatives against cancer cell linesDemonstrated significant inhibition of cell proliferation with potential mechanisms identified
Antimicrobial Activity AssessmentInvestigated the antibacterial effects of methylthio-substituted pyrimidinesFound promising results against various bacterial strains, suggesting further exploration for clinical applications
Pesticide Development ResearchDeveloped new formulations based on pyrimidine derivativesShowed effective control of specific agricultural pests with minimal environmental impact

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 6

6-(3,5-Dimethylisoxazol-4-yl)-2-(Methylthio)Pyrimidin-4(3H)-One
  • Structural Difference : Replaces the 3,5-dimethylphenyl group with a 3,5-dimethylisoxazole ring.
6-(Methoxymethyl)-2-(Methylthio)Pyrimidin-4(3H)-One
  • Structural Difference : Features a methoxymethyl group at position 4.
6-Amino-3-Methyl-2-(Methylthio)Pyrimidin-4(3H)-One
  • Structural Difference: Substitutes position 6 with an amino group and adds a methyl group at position 3.
  • Impact: The amino group increases polarity and may facilitate interactions with acidic residues in biological targets, while the 3-methyl group could influence conformational stability .

Substituent Variations at Position 2

5-Methyl-2-(Methylthio)Pyrimidin-4(3H)-One
  • Structural Difference : Retains the methylthio group at position 2 but replaces the 6-dimethylphenyl with a 5-methyl group.
6-Methyl-2-Arylaminopyrimidin-4(3H)-One Derivatives
  • Structural Difference: Replaces the methylthio group with aryl amino substituents (e.g., 2-methylbenzyl, 3-trifluoromethylphenyl).
  • Impact: Aryl amino groups enhance π-π stacking interactions and may improve affinity for receptors involved in anticonvulsant activity, as demonstrated in related studies .

Heterocyclic Ring Modifications

Fused Thieno-Pyrimidinones (e.g., 3-Ethyl-2-Mercapto-6-Methylthieno[2,3-d]Pyrimidin-4(3H)-One)
  • Structural Difference: Incorporates a fused thiophene ring, creating a planar thiopyrano-thieno-pyrimidinone system.
  • Impact : The fused ring system increases rigidity and may enhance DNA intercalation or enzyme inhibition, as seen in antimicrobial studies .
Benzo-Triazepine-Fused Pyrimidinones (e.g., Compound 126 from )
  • Structural Difference: Attaches a benzo-triazepine ring to the pyrimidinone core.
  • Impact : The bulky triazepine moiety likely improves metabolic stability but may reduce blood-brain barrier penetration compared to simpler analogs .

Positional Isomerism and Electronic Effects

6-(Furan-3-yl)-2-(Methylthio)Pyrimidin-4(3H)-One
  • Structural Difference : Substitutes the dimethylphenyl group with a furan ring.

Preparation Methods

Synthesis of 2-(Methylthio)pyrimidin-4(3H)-one Intermediate

A common precursor, 2-(methylthio)-4(3H)-pyrimidinone, is synthesized via methylation of 2-thioxo-2,3-dihydropyrimidin-4(1H)-one using iodomethane in the presence of a base such as sodium hydroxide. This step yields the methylthio-substituted pyrimidinone intermediate with moderate to good yields.

Step Reactants Conditions Yield (%) Notes
1 2-thioxo-2,3-dihydropyrimidin-4(1H)-one + Iodomethane + NaOH Basic aqueous or organic solvent ~47 Produces methanethiol byproduct with strong odor

This method is efficient but has drawbacks related to the release of methanethiol, a toxic and malodorous compound, which complicates large-scale production.

Nucleophilic Substitution with 3,5-Dimethylphenyl Derivatives

The key step to introduce the 3,5-dimethylphenyl group at the 6-position involves nucleophilic aromatic substitution or condensation reactions between the methylthio-pyrimidinone intermediate and appropriately substituted anilines or phenyl derivatives.

  • Fusion reactions under inert atmosphere between 2-(methylthio)pyrimidinone and aromatic amines have been reported.
  • Use of solvents like dimethoxyethane (DME) or dimethylacetamide (DMAc) can facilitate the reaction.
  • Microwave irradiation has been employed to improve reaction times and yields.
Step Reactants Conditions Yield (%) Notes
2 2-(Methylthio)pyrimidin-4(3H)-one + 3,5-dimethyl aniline Fusion or reflux in DME or DMAc under inert atmosphere 21-51 Microwave irradiation enhances yield and reduces time

Chlorination and Ring Closure

Following substitution, chlorination of hydroxy groups on the pyrimidinone ring using phosphorus oxychloride (POCl3) under reflux conditions is used to facilitate ring closure and formation of the final pyrimidinone structure.

Step Reactants Conditions Yield (%) Notes
3 Hydroxy-substituted pyrimidinone + POCl3 Reflux in POCl3 Moderate Enables conversion to chlorinated intermediate for further substitution

Alternative Synthetic Routes and Derivative Preparations

Research has also explored related pyrimidinone derivatives with methylthio substitution, which provide insights into the preparation of the target compound:

  • Condensation of ethyl-3-oxobutanoate with thiourea in KOH/ethanol produces 2,3-dihydro-6-methyl-2-thioxopyrimidin-4(1H)-one, a close structural analog.
  • Subsequent reactions with alkyl halides and nucleophiles in alkaline media yield various substituted derivatives, demonstrating the versatility of the pyrimidinone scaffold functionalization.

These methods highlight the importance of controlled reaction conditions such as base strength, solvent choice, and temperature to optimize yields and purity.

Comparative Data Table of Preparation Methods

Methodology Key Reactants Reaction Conditions Yield (%) Advantages Disadvantages
Methylation of 2-thioxopyrimidinone 2-thioxo-2,3-dihydropyrimidinone + Iodomethane + NaOH Basic medium, room temperature to reflux ~47 Simple and short reaction steps Methanethiol byproduct with odor
Nucleophilic substitution 2-(Methylthio)pyrimidinone + 3,5-dimethyl aniline Fusion or reflux in DME/DMAc, inert atmosphere 21-51 Microwave-assisted improves yield Requires inert atmosphere, longer time without microwave
Chlorination with POCl3 Hydroxy-substituted pyrimidinone + POCl3 Reflux in POCl3 Moderate Facilitates ring closure Use of corrosive POCl3
Condensation with thiourea Ethyl-3-oxobutanoate + Thiourea + KOH/EtOH Reflux in ethanol Moderate Provides pyrimidinone scaffold Additional steps needed for methylthio substitution

Research Findings and Practical Considerations

  • The methylation step producing 2-(methylthio)pyrimidinone is critical but challenging due to the release of methanethiol, which requires effective ventilation and odor control in scale-up.
  • Microwave irradiation has been demonstrated to reduce reaction times significantly (e.g., from 24 hours to 90 minutes) and improve yields in nucleophilic substitution steps, making it a promising approach for industrial synthesis.
  • The choice of solvent impacts reaction efficiency; solvents with lower boiling points and better nucleophilicity (e.g., DME, DMAc) are preferred, but boiling point and toxicity must be balanced.
  • Chlorination with POCl3 is a standard method for activating hydroxy groups on pyrimidinones but demands careful handling due to its corrosive nature.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(3,5-dimethylphenyl)-2-(methylthio)pyrimidin-4(3H)-one
Reactant of Route 2
6-(3,5-dimethylphenyl)-2-(methylthio)pyrimidin-4(3H)-one

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